![molecular formula C7H16O B1595699 2,3,3-Trimethyl-2-butanol CAS No. 594-83-2](/img/structure/B1595699.png)
2,3,3-Trimethyl-2-butanol
Overview
Description
2,3,3-Trimethyl-2-butanol is a chemical compound with the molecular formula C7H16O . It has an average mass of 116.201 Da and a monoisotopic mass of 116.120117 Da . It is also known by other names such as 2,3,3-trimethylbutan-2-ol and 2-Butanol, 2,3,3-trimethyl- .
Molecular Structure Analysis
The molecular structure of 2,3,3-Trimethyl-2-butanol can be represented by the InChI code 1S/C7H16O/c1-6(2,3)7(4,5)8/h8H,1-5H3
. This indicates that the molecule consists of 7 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
2,3,3-Trimethyl-2-butanol has a density of 0.8±0.1 g/cm3, a boiling point of 131.5±0.0 °C at 760 mmHg, and a vapour pressure of 4.1±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 43.0±6.0 kJ/mol and a flash point of 33.6±8.6 °C . The index of refraction is 1.421 .
Scientific Research Applications
Chemical Reactions and Properties
- Rearrangements in Carbonium-ion Type Reactions: 2,3,3-trimethyl-2-butanol undergoes specific reactions when treated with concentrated hydrochloric acid and zinc chloride, indicating its potential in studying carbonium-ion type reactions (Roberts & Yancey, 1955).
- Solubility and Thermodynamic Stability: Research on polymorphs of similar compounds, such as 2,3,5-trimethyl-1,4-diacetoxybenzene, provides insights into the solubility and thermodynamic properties which can be relevant for 2,3,3-trimethyl-2-butanol (Yang et al., 2013).
Biofuel and Industrial Applications
- Fermentative Butanol Production: 2,3,3-trimethyl-2-butanol could potentially be involved in fermentative processes for butanol production, a biofuel with various industrial applications (Lee et al., 2008).
- Viscosities in Binary Mixtures for Biofuels: Its analog, 2-butanol, when mixed with hydrocarbons, shows specific viscosity characteristics, essential for biofuel applications (Zambrano et al., 2018).
- Combustion Kinetics for Biofuels: The combustion properties of butanol isomers, including those similar to 2,3,3-trimethyl-2-butanol, have been studied for their use as bio-derived fuels (Sarathy et al., 2012).
Pharmaceutical and Cosmetic Applications
- Synthesis of Flavor Compounds: The reaction of related compounds with ammonium sulfide produces various flavor compounds, highlighting its potential in flavor and fragrance industries (Xi et al., 1999).
Chemical Synthesis and Catalysis
- Shape-Selective Synthesis: Research indicates potential for shape-selective synthesis in chemical processes, particularly in catalyst development (Srinivas et al., 2002).
- Polymer Production and Modification: Studies on related compounds, like butanol, suggest potential uses in the synthesis and modification of polymers (Moss et al., 2008).
Renewable Energy and Green Chemistry
- Renewable Gasoline and Solvents: Compounds like 2,3-Butanediol, closely related to 2,3,3-trimethyl-2-butanol, can be converted into sustainable gasoline components and solvents (Harvey et al., 2016).
- Bio-Based Solvents and Gasoline Components: Research into renewable compounds, including those structurally related to 2,3,3-trimethyl-2-butanol, is essential for developing green solvents and fuel additives (Samoilov et al., 2020).
Safety And Hazards
2,3,3-Trimethyl-2-butanol should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2,3,3-trimethylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-6(2,3)7(4,5)8/h8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXVARYIKDXAEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208129 | |
Record name | 2-Butanol, 2,3,3-trimethyl- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethyl-2-butanol | |
CAS RN |
594-83-2 | |
Record name | 2,3,3-Trimethyl-2-butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, pentamethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butanol, 2,3,3-trimethyl- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butanol, 2,3,3-trimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,3-TRIMETHYL-2-BUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q88WLX6PCR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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